4-Cyano-3-hydroxybutanoic acid
Description
Significance of Chiral Hydroxyacids in Synthetic Chemistry
Chiral hydroxyacids are a critically important class of molecules in synthetic chemistry due to their versatility as building blocks for a wide array of complex, high-value products. Their defining feature is the presence of at least one stereocenter, which contains a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. This arrangement is fundamental to the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other specialized materials.
The dual functionality of chiral hydroxyacids allows for a variety of chemical transformations. The hydroxyl group can be involved in reactions such as oxidation, etherification, and esterification, while the carboxylic acid group can undergo esterification, amidation, and reduction, among other reactions. The chirality of these molecules is often crucial for the biological activity of the final product, as different enantiomers can have vastly different effects.
The synthesis of chiral α-hydroxy acids (AHAs) and β-hydroxy acids is a major focus of research. rsc.orgrsc.org For instance, palladium-catalyzed alkylation of lactic acid has been developed as a practical method to access a range of chiral α-hydroxy acids. rsc.org Enzymatic methods are also widely employed for the synthesis of chiral hydroxyacids, offering high stereoselectivity under mild reaction conditions. google.comnih.gov These enzymatic routes can provide access to specific enantiomers, which is often challenging to achieve through purely chemical methods. google.com The development of these synthetic strategies underscores the continuous demand for enantiomerically pure hydroxyacids in various sectors of the chemical industry.
Overview of 4-Cyano-3-hydroxybutanoic Acid's Importance as a Synthetic Intermediate
This compound, particularly its (R)-enantiomer, serves as a crucial synthetic intermediate for several important pharmaceutical compounds. researchgate.netresearchgate.net Its value is most prominently demonstrated in the synthesis of the cholesterol-lowering drug, atorvastatin. researchgate.netgoogle.com The ethyl ester of (R)-4-cyano-3-hydroxybutanoic acid is a key precursor to the side chain of atorvastatin. researchgate.netresearchgate.net
The synthetic utility of this compound extends to other valuable chiral molecules as well. It is a precursor for the synthesis of L-carnitine and (R)-4-amino-3-hydroxybutanoic acid (GABOB). researchgate.netosti.gov The conversion of the cyano and carboxylic acid functionalities, along with the stereocenter at the hydroxyl-bearing carbon, allows for the construction of these target molecules with high stereochemical control.
Various synthetic routes to this compound and its derivatives have been developed, highlighting its importance. These include both chemical and enzymatic methods. For example, L-(−)-malic acid, an inexpensive and readily available starting material, can be used to produce (R)-4-cyano-3-hydroxybutyric acid ethyl ester through a multi-step process involving esterification, reduction, bromization, and cyanation. researchgate.netsioc-journal.cn Enzymatic approaches, such as the hydrolysis of prochiral dinitriles, have also been explored to produce enantiomerically enriched this compound. google.com The development of efficient and scalable syntheses for this compound remains an active area of research, driven by its continued importance in the pharmaceutical industry. researchgate.net
Properties of this compound and its Ethyl Ester
| Property | Value |
| This compound | |
| Molecular Formula | C5H7NO3 nih.gov |
| Ethyl (R)-4-cyano-3-hydroxybutyrate | |
| Molecular Formula | C7H11NO3 biosynth.com |
| Molecular Weight | 157.17 g/mol biosynth.comnih.gov |
| Boiling Point | 270 °C chemicalbook.com |
| Density | 1.114 g/mL at 25 °C chemicalbook.com |
| Refractive Index | n20/D 1.448 chemicalbook.com |
| Storage Temperature | 2-8°C chemicalbook.com |
Structure
3D Structure
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
4-cyano-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H7NO3/c6-2-1-4(7)3-5(8)9/h4,7H,1,3H2,(H,8,9) |
InChI Key |
ADZQCEUEGXRCJY-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C(CC(=O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Cyano 3 Hydroxybutanoic Acid and Its Enantiomers
Chemical Synthesis Strategies for 4-Cyano-3-hydroxybutanoic Acid Derivatives
The chemical synthesis of this compound derivatives has been approached through various routes, each with its own set of advantages and challenges. These strategies often involve the careful manipulation of functional groups to achieve the desired stereochemistry and purity.
Traditional Chemical Routes and Associated Challenges
Traditional chemical methods for synthesizing this compound derivatives have laid the groundwork for more advanced techniques. However, these routes are often accompanied by challenges that can impact yield, purity, and scalability.
In the synthesis of complex molecules like this compound derivatives, protecting groups are crucial for preventing unwanted side reactions. jocpr.com The hydroxyl and carboxyl groups present in the precursors are reactive and can interfere with the cyanation step. For instance, the hydroxyl group can react with cyanating agents, and the carboxyl group can undergo undesired transformations under certain reaction conditions.
A common traditional approach involves the nucleophilic substitution of a halogen atom in a halo-hydroxybutyrate ester with a cyanide salt. For example, (S)-4-chloro-3-hydroxy-butanoate can be reacted with sodium cyanide to produce the corresponding cyano derivative. These uncatalyzed reactions are often carried out in a suitable solvent system.
However, these reactions can be slow and may require elevated temperatures to proceed at a reasonable rate. The direct displacement of the halogen can be challenging, and the reactivity of the substrate is a key factor. The choice of the leaving group (e.g., chlorine, bromine, or iodine) and the cyanide source (e.g., sodium cyanide, potassium cyanide) can influence the reaction's efficiency.
A significant challenge in the chemical cyanation of halo-hydroxybutyrate esters is the potential for side product formation. One of the major side reactions is elimination, where the halo-hydroxybutyrate ester undergoes dehydrohalogenation to form an unsaturated ester. This is particularly prevalent under basic conditions, which are often required for the cyanation reaction.
Another potential side reaction is the formation of isomeric products, depending on the reaction mechanism and the structure of the starting material. The presence of multiple reactive sites in the molecule can lead to a mixture of products, complicating the purification process and reducing the yield of the desired this compound derivative. Careful control of reaction conditions such as temperature, solvent, and pH is necessary to minimize these side reactions.
Non-Enzymatic Approaches Utilizing Specific Precursors
To overcome some of the challenges associated with traditional routes, non-enzymatic methods employing specific and often chiral precursors have been developed. These strategies aim to provide more direct and stereocontrolled access to the desired enantiomers of this compound.
An effective non-enzymatic approach for the synthesis of (R)-4-cyano-3-hydroxybutyric acid ethyl ester utilizes the readily available and inexpensive chiral starting material, L-(-)-malic acid. researchgate.net This multi-step synthesis leverages the inherent chirality of L-(-)-malic acid to produce the desired enantiomerically pure product.
| Step | Reaction | Reagents/Conditions |
| 1 | Esterification | L-(-)-Malic acid, Ethanol, Acid catalyst |
| 2 | Reduction | Esterified product, Reducing agent |
| 3 | Bromination | Reduced product, Brominating agent |
| 4 | Cyanation | Brominated product, Cyanide source |
This synthetic route demonstrates a practical and scalable method for producing enantiomerically pure (R)-4-cyano-3-hydroxybutyric acid ethyl ester, a key intermediate for various pharmaceuticals. researchgate.netnih.gov
Routes from Epichlorohydrin (B41342)
An efficient and scalable synthesis for the chiral intermediate ethyl (R)-4-cyano-3-hydroxybutyrate has been developed utilizing the low-cost starting material, epichlorohydrin. researchgate.net This multi-stage process begins with the reaction of epichlorohydrin with a cyanide source to produce 3-hydroxyglutaronitrile (3-HGN). researchgate.net This initial step provides the prochiral dinitrile intermediate necessary for the subsequent key enzymatic transformation.
Cyanation of Epichlorohydrin : Reaction with cyanide converts epichlorohydrin into 3-hydroxyglutaronitrile. researchgate.net
Enzymatic Desymmetrization : A nitrilase enzyme is used to selectively hydrolyze one of the two nitrile groups of 3-HGN, yielding optically active (R)-4-cyano-3-hydroxybutanoic acid. researchgate.net
Esterification : The resulting chiral acid is then esterified to produce the target compound, ethyl (R)-4-cyano-3-hydroxybutyrate. researchgate.net
This chemoenzymatic route is noted for its cost-effectiveness, which is attributed to the use of an inexpensive starting material and the introduction of chirality via a desymmetrization step rather than a kinetic resolution. researchgate.net
Conversion of 4-Chloro-3-hydroxybutyrate Esters
A well-established chemoenzymatic process for producing ethyl (R)-4-cyano-3-hydroxybutyrate uses ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) as the starting material. rsc.orgnih.gov This biotransformation is catalyzed by a halohydrin dehalogenase (HHDH) enzyme. rsc.orggoogle.com The reaction mechanism proceeds through a two-step intracellular cascade:
The halohydrin dehalogenase first catalyzes the intramolecular cyclization of (S)-CHBE, eliminating the chloride ion to form an epoxide intermediate, (S)-3,4-epoxy ethyl butyrate. google.com
This epoxide intermediate then undergoes a ring-opening reaction upon nucleophilic attack by a cyanide ion (from a source like HCN or NaCN), resulting in the formation of the final product, ethyl (R)-4-cyano-3-hydroxybutyrate. google.com
This method leverages the high selectivity of the enzyme to produce the desired R-enantiomer with high optical purity. google.com Research has focused on optimizing reaction conditions and identifying novel, robust enzymes to improve efficiency and substrate tolerance. For example, a halohydrin dehalogenase from Parvibaculum lavamentivorans DS-1 (HHDH-PL) has been successfully used for this conversion at high substrate concentrations. rsc.orgrsc.org
| Enzyme Source | Substrate Concentration | Reaction Time | Conversion | Yield | Reference |
|---|---|---|---|---|---|
| Parvibaculum lavamentivorans DS-1 | 200 g/L | 14 h | 95% | 85% | rsc.orgrsc.org |
| Engineered HHDH (from Agrobacterium radiobacter AD1) | 140 g/L | 18 h | Not specified | 93% | rsc.org |
| Halohydrin dehalogenase HHEC | Not specified | Not specified | Not specified | 67.13% | google.com |
Biocatalytic and Enzymatic Synthetic Pathways for Chiral this compound
Enzyme-Catalyzed Desymmetrization and Hydrolysis
One of the most effective biocatalytic methods for producing chiral this compound is the desymmetrization of the prochiral dinitrile, 3-hydroxyglutaronitrile (3-HGN). researchgate.net This reaction employs a nitrilase enzyme that selectively hydrolyzes one of the two nitrile groups on the substrate. researchgate.netnih.gov This enzymatic process is highly enantioselective, yielding the (R)-enantiomer of this compound, a key precursor for the side chain of atorvastatin. researchgate.netnih.gov
The process has been optimized for industrial-scale production, demonstrating high substrate tolerance and excellent conversion rates and enantiomeric excess (ee). researchgate.netresearchgate.net The ability of nitrilases to perform this transformation under mild conditions offers a significant advantage over traditional chemical hydrolysis methods, which lack such selectivity. researchgate.net Extensive screening of nitrilase libraries has identified numerous enzymes capable of hydrolyzing 3-HGN with varying degrees of enantioselectivity. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Substrate | 3-Hydroxyglutaronitrile (3-HGN) | researchgate.netresearchgate.net |
| Enzyme | Nitrilase (overproduced in Pseudomonas fluorescens) | researchgate.net |
| Substrate Concentration | 3 M (330 g/L) | researchgate.netresearchgate.net |
| pH | 7.5 | researchgate.netresearchgate.net |
| Temperature | 27 °C | researchgate.netresearchgate.net |
| Enzyme Loading | 6 wt% | researchgate.net |
| Reaction Time | 16 h | researchgate.netresearchgate.net |
| Conversion | 100% | researchgate.netresearchgate.net |
| Product Enantiomeric Excess (ee) | 99% | researchgate.netresearchgate.net |
The ability of certain microorganisms and their enzymes to selectively hydrolyze dinitriles into cyano-carboxylic acids is a key principle in biocatalysis. semanticscholar.orgjournals.co.za This regioselective hydrolysis, where only one of two nitrile groups is converted to a carboxylic acid, allows for the synthesis of valuable bifunctional molecules. journals.co.za
Microorganisms from the genus Rhodococcus, particularly Rhodococcus rhodochrous, are well-known for this capability. semanticscholar.orgnih.gov Resting cells of R. rhodochrous have been shown to hydrolyze a variety of aliphatic and aromatic dinitriles. semanticscholar.org The enzymes responsible, nitrilases or a combination of nitrile hydratase and amidase, can provide high chemoselectivity, which is often difficult to achieve with conventional chemical methods that typically employ harsh acidic or alkaline conditions. journals.co.zanih.gov This enzymatic approach avoids the formation of unwanted byproducts and allows for the retention of the second nitrile group for further chemical modification. journals.co.za
Halohydrin Dehalogenase-Catalyzed Conversions
Halohydrin dehalogenases (HHDHs) are versatile biocatalysts that facilitate the synthesis of this compound and its derivatives through the conversion of corresponding 4-halo-3-hydroxybutyric acid precursors. These enzymes catalyze the intramolecular cyclization of a halohydrin to form an epoxide, which is subsequently opened by a nucleophile, in this case, cyanide. This enzymatic approach offers a highly stereoselective route to chiral cyanohydrins.
Conversion of 4-Halo-3-hydroxybutyric Acid Derivatives to this compound
A notable application of HHDHs is the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate from ethyl (S)-4-chloro-3-hydroxybutyrate. rsc.org This conversion is a key step in the production of various pharmaceutical intermediates. rsc.org The reaction proceeds via an epoxide intermediate, with the HHDH catalyzing both the dehalogenation to form the epoxide and the subsequent cyanide-dependent ring opening. nih.gov
One particularly efficient enzyme for this conversion is the halohydrin dehalogenase from Parvibaculum lavamentivorans DS-1 (HHDH-PL). rsc.orgnih.gov Studies utilizing whole-cell catalysis with HHDH-PL have demonstrated high conversion rates and yields. For instance, at a substrate concentration of 200 g/L of ethyl (S)-4-chloro-3-hydroxybutyrate, a 95% conversion and an 85% yield were achieved within 14 hours. nih.gov
| Enzyme | Substrate | Product | Substrate Conc. | Conversion | Yield | Time (h) |
| HHDH-PL | Ethyl (S)-4-chloro-3-hydroxybutyrate | Ethyl (R)-4-cyano-3-hydroxybutyrate | 200 g/L | 95% | 85% | 14 |
Optimization of Halohydrin Dehalogenase Activity and Selectivity
The efficiency of HHDH-catalyzed conversions is significantly influenced by reaction parameters such as pH and temperature. For the HHDH-PL catalyzed synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, optimization of these parameters has been shown to be crucial for maximizing product yield. The optimal pH for this enzymatic reaction is reported to be around 8.0, while the optimal temperature is approximately 30°C. nih.gov
Beyond reaction conditions, the choice of the HHDH enzyme itself is critical. While several HHDHs can catalyze the desired conversion, their activities and selectivities can vary significantly. For example, HheC is another well-studied HHDH, but it can be inhibited by the substrate of the preceding ketoreductase step, ethyl 4-chloroacetoacetate, which can complicate the development of a streamlined one-pot reaction. rsc.org
| Parameter | Optimal Value (HHDH-PL) |
| pH | 8.0 |
| Temperature | 30°C |
Enzyme Evolution and Engineering for Enhanced Performance
To improve the catalytic properties of HHDHs for the synthesis of this compound derivatives, protein engineering and directed evolution strategies have been employed. These techniques aim to enhance enzyme activity, stability, and selectivity.
A notable example is the engineering of HheC. Through directed evolution, a variant of HheC was developed that exhibited significantly improved performance in the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate. nih.gov This engineered enzyme was a key component in an industrial process for the production of a precursor to the cholesterol-lowering drug, atorvastatin. nih.gov The process starts with the reduction of ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutyrate, which is then converted to ethyl (R)-4-cyano-3-hydroxybutyrate using the engineered HheC. nih.gov This subsequent conversion proceeds with high efficiency, yielding the product in over 99.5% enantiomeric excess. nih.gov
Ketoreductase-Catalyzed Asymmetric Reductions
The synthesis of enantiomerically pure this compound often begins with the asymmetric reduction of a prochiral ketone precursor. Ketoreductases (KREDs) are instrumental in this initial step, as they can stereoselectively reduce a ketone to a chiral alcohol, setting the stereochemistry for the final product.
Reduction of 4-Halo-3-ketobutyric Acid Derivatives
The biocatalytic asymmetric reduction of 4-halo-3-ketobutyric acid derivatives is a well-established method for producing the chiral halo-hydroxybutyric acid precursors required for HHDH-catalyzed cyanation. rsc.org This reduction is a critical step, as the stereochemistry of the resulting alcohol directly influences the final enantiomer of this compound. The process typically employs a ketoreductase that exhibits high enantioselectivity for the desired stereoisomer.
Asymmetric Reduction of Ethyl 4-Chloroacetoacetate
A key example of a ketoreductase-catalyzed asymmetric reduction in this synthetic pathway is the conversion of ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutyrate. rsc.orgnih.gov This reaction provides the direct precursor for the HHDH-catalyzed synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate. rsc.orgnih.gov
Various microorganisms have been identified as sources of ketoreductases capable of performing this reduction with high stereoselectivity. For instance, enzymes from Sporobolomyces salmonicolor and Candida magnoliae have been shown to reduce ethyl 4-chloroacetoacetate to the corresponding (R)- or (S)-4-chloro-3-hydroxybutanoate ethyl ester with high enantiomeric excess (>92%). nih.gov
Furthermore, a carbonyl reductase from Chryseobacterium sp. CA49, designated as ChKRED20, has been identified to catalyze the production of ethyl (S)-4-chloro-3-hydroxybutanoate with excellent stereoselectivity (>99.5% ee). google.com To enhance its industrial applicability, the thermostability of ChKRED20 was improved through directed evolution. A triple-mutant, MC135, was created that exhibited a significantly increased half-life at 65°C compared to the wild-type enzyme. google.com This thermostable mutant allowed for complete conversion of 300 g/L of ethyl 4-chloroacetoacetate within one hour at its optimal temperature of 65°C, resulting in a 95% isolated yield of enantiopure ethyl (S)-4-chloro-3-hydroxybutyrate. google.com
| Enzyme | Source Organism | Substrate | Product | Enantiomeric Excess (ee) |
| Aldehyde Reductase (ARI) | Sporobolomyces salmonicolor | Ethyl 4-chloroacetoacetate | (R)-4-chloro-3-hydroxybutanoate ethyl ester | >92% |
| Carbonyl Reductase (S1) | Candida magnoliae | Ethyl 4-chloroacetoacetate | (S)-4-chloro-3-hydroxybutanoate ethyl ester | >92% |
| ChKRED20 | Chryseobacterium sp. CA49 | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutyrate | >99.5% |
| ChKRED20 (MC135 mutant) | Chryseobacterium sp. CA49 | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutyrate | >99.5% |
Other Biocatalytic Systems (e.g., Carbonyl Reductase, Lipase)
Beyond the more commonly employed enzymes, other biocatalytic systems, including carbonyl reductases and lipases, have proven effective in the synthesis of chiral this compound derivatives. nih.gov Carbonyl reductases, often used in whole-cell systems, facilitate the asymmetric reduction of a ketone precursor to the desired chiral alcohol. For instance, the enzymatic reduction of ethyl 4-cyano-3-oxobutanoate can yield both (R)- and (S)-enantiomers of ethyl 4-cyano-3-hydroxybutanoate with high enantiomeric excess (ee) and yield. researchgate.net
Lipases are another class of versatile enzymes utilized in this field. nih.gov Their primary application is in the kinetic resolution of racemic mixtures. This involves the enantioselective acylation or hydrolysis of a racemic ester of this compound. The enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer from the product. For example, a lipase (B570770) can be used to selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted and thus enabling their separation.
Whole-Cell Biotransformation Processes
Whole-cell biotransformation offers a practical and cost-effective alternative to using isolated enzymes for the synthesis of this compound esters. nih.govnih.gov This approach utilizes intact microbial cells, which contain the necessary enzymes, as the biocatalyst. This method obviates the need for costly and time-consuming enzyme purification.
Several microbial strains have been identified for their ability to stereoselectively reduce ethyl 4-cyano-3-oxobutanoate. For example, Bacillus pumilus has been used to produce the (R)-enantiomer with high yield and enantiomeric excess, while Klebsiella pneumoniae has been employed for the synthesis of the (S)-enantiomer. researchgate.net These processes are often scalable, with successful examples of preparative synthesis being carried out on a 200-L scale. researchgate.net
The table below summarizes the results from whole-cell biotransformation processes for the synthesis of ethyl 4-cyano-3-hydroxybutanoate enantiomers. researchgate.net
| Enantiomer | Microbial Strain | Substrate Concentration (mM) | Yield (%) | Enantiomeric Excess (ee %) |
| (R) | Bacillus pumilus Phe-C3 | 20 | 89.8 | 98.5 |
| (S) | Klebsiella pneumoniae Phe-E4 | 10 | 83.1 | 95.4 |
Integrated Chemoenzymatic Synthesis Approaches
Integrated chemoenzymatic strategies combine the advantages of both chemical and enzymatic transformations to create efficient and scalable synthetic routes. researchgate.netbeilstein-journals.org A notable example is a three-stage process for the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate. researchgate.netresearchgate.net This process begins with the chemical reaction of epichlorohydrin with cyanide to produce 3-hydroxyglutaronitrile. researchgate.netresearchgate.net The key step is the subsequent nitrilase-catalyzed desymmetrization of the prochiral 3-hydroxyglutaronitrile to yield (R)-4-cyano-3-hydroxybutyric acid. researchgate.net This enzymatic step has been optimized to work at high substrate concentrations (3 M) with excellent conversion (100%) and enantiomeric excess (99%) achieved in 16 hours. researchgate.net The final step involves the chemical esterification of the carboxylic acid to afford the target ethyl ester. researchgate.net
This integrated approach highlights how a chemical step can be used to generate a substrate for a highly selective enzymatic transformation, which is then followed by another chemical step to yield the final product.
Enantiopure Synthesis and Stereochemical Control
The production of enantiomerically pure this compound esters is crucial for their application in the synthesis of chiral pharmaceuticals. nih.govcymitquimica.com Various strategies have been developed to achieve high levels of stereochemical control.
The (R)-enantiomer of this compound esters is a particularly important building block. nih.govcymitquimica.comsynthinkchemicals.com Biocatalytic reduction of ethyl 4-chloroacetoacetate using a ketoreductase (KRED) in conjunction with a cofactor regeneration system is a common approach. researchgate.netnih.gov This method can produce ethyl (R)-4-chloro-3-hydroxybutanoate, which can then be converted to ethyl (R)-4-cyano-3-hydroxybutanoate using a halohydrin dehalogenase. researchgate.net
Another route involves the use of a nitrilase from Arabidopsis thaliana to hydrolyze ethyl (R)-4-cyano-3-hydroxybutyate. researchgate.net Whole-cell biocatalysis with strains like Bacillus pumilus has also been effectively used for the direct production of the (R)-ester from the corresponding ketoester. researchgate.net Chemical methods, such as those starting from (S)-3,4-epoxybutyric acid salts followed by cyanation and esterification, also provide access to the (R)-enantiomer with high optical purity. google.comgoogle.com
The following table presents data from various methods for the production of (R)-4-cyano-3-hydroxybutanoic acid esters.
| Starting Material | Key Reagent/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Ethyl 4-cyano-3-oxobutanoate | Bacillus pumilus Phe-C3 | Ethyl (R)-4-cyano-3-hydroxybutanoate | 89.8 | 98.5 | researchgate.net |
| 3-Hydroxyglutaronitrile | Nitrilase | (R)-4-Cyano-3-hydroxybutyric acid | - | 99 | researchgate.netresearchgate.net |
| (S)-3,4-Epoxybutyric acid salt | Sodium cyanide, Ethanol | Ethyl (R)-4-cyano-3-hydroxybutanoate | >90 | 99.8 | google.comgoogle.com |
| (S)-4-chloro-ethyl 3-hydroxybutanoate | Halohydrin dehalogenase HHEC | Ethyl (R)-4-cyano-3-hydroxybutanoate | 67.13 | 99 | google.com |
The (S)-enantiomer is also a valuable chiral intermediate. Whole-cell biotransformation using specific microbial strains, such as Klebsiella pneumoniae, has been shown to effectively produce ethyl (S)-4-cyano-3-hydroxybutanoate from ethyl 4-cyano-3-oxobutanoate. researchgate.net This biocatalytic reduction provides the (S)-enantiomer with good yield and high enantiomeric excess. researchgate.net
Achieving high enantiomeric excess is a critical aspect of synthesizing chiral compounds. Several strategies are employed to ensure high chiral purity in the production of this compound esters.
Enzyme Selection and Engineering: The choice of biocatalyst is paramount. Screening for enzymes with high stereoselectivity is a primary step. Furthermore, protein engineering techniques, such as directed evolution, can be used to improve the enantioselectivity of existing enzymes. researchgate.net
Optimization of Reaction Conditions: Reaction parameters such as pH, temperature, substrate concentration, and co-solvent can significantly influence the enantioselectivity of an enzymatic reaction. researchgate.netresearchgate.net For instance, optimizing the pH and substrate concentration in the nitrilase-catalyzed desymmetrization of 3-hydroxyglutaronitrile was crucial for achieving 99% ee. researchgate.netresearchgate.net
Cofactor Regeneration: In redox reactions catalyzed by enzymes like carbonyl reductases, efficient regeneration of the cofactor (e.g., NADH or NADPH) is essential for maintaining high enzyme activity and achieving high conversion and enantioselectivity. researchgate.netnih.gov
Integrated Processes: Chemoenzymatic processes that utilize a highly enantioselective enzymatic step as the key chirality-inducing transformation are effective in producing products with high ee. researchgate.net The nitrilase-catalyzed desymmetrization is a prime example of this strategy. researchgate.netresearchgate.net
By employing these strategies, it is possible to synthesize both (R)- and (S)-enantiomers of this compound esters with the high chiral purity required for pharmaceutical applications. researchgate.netresearchgate.netresearchgate.net
Process Optimization and Scale-Up for this compound Production
The industrial viability of producing this compound and its enantiomers hinges on the development of efficient, scalable, and economically feasible synthetic processes. Process optimization and scale-up are critical phases that bridge laboratory-scale synthesis with large-scale manufacturing. This section details the key considerations and methodologies for optimizing reaction conditions, developing integrated synthesis protocols, and establishing effective purification strategies.
Reaction Condition Optimization (pH, Temperature, Substrate Concentration, Enzyme Loading)
pH and Temperature: Enzymes, such as halohydrin dehalogenases (HHDHs) and nitrilases used in the synthesis pathways, exhibit optimal activity within specific pH and temperature ranges. For instance, the HHDH enzyme HheC, which is instrumental in converting haloalcohols to cyanohydrins, shows optimal activity between pH 8.0 and 9.0. nih.gov Other studies have identified optimal conditions for different HHDH enzymes at a pH of 7.5. patsnap.comresearchgate.net Deviating from the optimal pH can lead to a sharp decline in enzyme activity and stability.
Temperature is another critical factor. The optimal temperature for purified HheC has been reported to be around 50°C, while other wild-type HHDHs show maximum activity at 35°C. nih.govresearchgate.net Interestingly, protein engineering can alter these properties, with some mutant enzymes demonstrating an increased optimal temperature of 40°C. researchgate.net A patent for the synthesis of a related ester derivative specifies reaction conditions of pH 7.0 and 40°C. google.com Similarly, nitrilase-catalyzed hydrolysis of the nitrile group has been optimized at a pH of 8.0 and a temperature of 25°C. researchgate.net
Substrate Concentration and Enzyme Loading: High substrate concentrations are desirable for industrial processes to maximize reactor throughput. However, high concentrations can also lead to substrate inhibition or toxicity to the biocatalyst. Research on the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate has demonstrated successful conversions at substrate concentrations ranging from 30 mM to as high as 1.5 M, depending on the specific enzyme and reaction system. researchgate.netresearchgate.net
Enzyme loading must be balanced to achieve a high reaction rate without incurring excessive costs. In one optimized process, a biocatalyst loading of 6.0 wt% of wet cells was found to be effective for the hydrolysis of ethyl (R)-4-cyano-3-hydroxybutyrate. researchgate.net The goal is to find the minimum enzyme concentration that achieves the desired conversion within an economically viable timeframe.
The table below summarizes optimized reaction conditions from various studies on the synthesis of this compound derivatives.
| Enzyme/System | Parameter | Optimized Value | Reference |
|---|---|---|---|
| Halohydrin Dehalogenase (HheC) | pH | 8.0 - 9.0 | nih.gov |
| Temperature | 50°C | nih.gov | |
| Halohydrin Dehalogenase (PpHHDH) | pH | 7.5 | researchgate.net |
| Temperature | 35°C (wild-type), 40°C (mutants) | researchgate.net | |
| Nitrilase (from 𝘈. 𝘵𝘩𝘢𝘭𝘪𝘢𝘯𝘢) | pH | 8.0 | researchgate.net |
| Temperature | 25°C | researchgate.net | |
| Substrate Concentration | 1.5 M | researchgate.net | |
| Enzyme Loading | 6.0 wt% (wet cells) | researchgate.net | |
| HHDH-catalyzed synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate | pH | 7.0 | google.com |
| Temperature | 40°C | google.com |
One-Pot and Multi-Pot Synthesis Protocols
The synthesis of β-hydroxy nitriles, such as this compound, is well-suited for one-pot procedures, particularly through the ring-opening of epoxides with a cyanide source. researchgate.netresearchgate.net For instance, a common biocatalytic route involves the conversion of a haloalcohol like (S)-4-chloro-3-hydroxybutyrate to an epoxide by a halohydrin dehalogenase, followed by the in-situ ring-opening of this epoxide intermediate with cyanide to form the desired product. google.com
In some cases, a "one-pot, two-step" approach is employed, where conditions are adjusted between stages to accommodate the different requirements of each catalytic step. An example is the synthesis of (R)-epichlorohydrin, where the dehalogenation and subsequent epoxide ring-opening were performed sequentially in the same vessel, but with pH and temperature adjustments between the steps to optimize each transformation. nih.gov This methodology provides a balance between the efficiency of a one-pot process and the need for distinct optimal conditions for different reaction stages. The development of such integrated protocols is a key goal in scaling up the production of chiral intermediates.
Purification and Isolation Methodologies (e.g., Crystallization, Recrystallization, Distillation)
The final stage of production involves the purification and isolation of this compound to meet stringent purity and enantiomeric excess (ee) requirements. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Crystallization and Recrystallization: Crystallization is a powerful and widely used technique for the purification of solid compounds and is often the preferred method in the pharmaceutical industry due to its cost-effectiveness and scalability for chiral separations. crystallizationsystems.comnih.gov For chiral molecules, crystallization can be a highly effective method for enantiomeric enrichment. If the target compound forms a conglomerate (a physical mixture of enantiomerically pure crystals), direct preferential crystallization can be used.
In many cases, crystallization is used as a final polishing step to upgrade the enantiomeric excess of the product. For example, in the synthesis of the drug sitagliptin, a final crystallization step was used to enhance the enantiomeric excess to >99.9%. mdpi.com Recrystallization, which involves dissolving the crude product in a suitable solvent and allowing it to crystallize again, can further remove impurities and enhance purity. Advanced techniques such as attrition-enhanced deracemization and cocrystallization are also being explored to achieve high enantiomeric purity from racemic or enantioenriched mixtures. nih.gov
Advanced Applications of 4 Cyano 3 Hydroxybutanoic Acid As a Chiral Building Block
Role in the Synthesis of HMG-CoA Reductase Inhibitors (Statins)
Statins are a class of lipid-lowering medications that inhibit the enzyme HMG-CoA reductase, which plays a central role in the production of cholesterol. The efficacy of many statins is dependent on the specific stereochemistry of their dihydroxy acid side chain. Ethyl (R)-4-cyano-3-hydroxybutanoate has been established as a crucial intermediate for building this chiral side chain in certain widely used statins. researchgate.netrsc.org
Key Intermediate for Atorvastatin Synthesis
Ethyl (R)-4-cyano-3-hydroxybutanoate is a well-established key intermediate in the synthesis of the blockbuster cholesterol-lowering drug, Atorvastatin. rsc.orgresearchgate.netscirp.org This chiral building block provides the necessary stereochemistry for the (3R, 5R)-dihydroxyheptanoic acid side chain, which is critical for the drug's biological activity.
In the synthesis of Atorvastatin, the ethyl (R)-4-cyano-3-hydroxybutanoate molecule undergoes a series of transformations to construct the final side chain. The process leverages the existing chiral center at the C-3 hydroxyl group to ensure the correct stereoisomer of the final product is formed. Various synthetic strategies have been developed, often starting from readily available materials like L-malic acid or (S)-3-chloro-1,2-propanediol to produce the hydroxynitrile intermediate. researchgate.net The nitrile group within the molecule is strategic, as it is later converted into other functionalities required for the completion of the Atorvastatin structure. The use of this intermediate is a cornerstone of many industrial processes for manufacturing Atorvastatin, highlighting its importance in pharmaceutical chemistry. researchgate.netnih.gov
| Starting Material | Key Intermediate | Significance |
|---|---|---|
| L-(-)-Malic acid | Ethyl (R)-4-cyano-3-hydroxybutanoate | Provides the initial chiral center for the statin side chain. researchgate.net |
| (S)-3-Chloro-1,2-propanediol | Ethyl (R)-4-cyano-3-hydroxybutanoate | Alternative starting material for producing the key chiral intermediate. researchgate.net |
| Ethyl (R)-4-cyano-3-hydroxybutanoate | (3R, 5R)-dihydroxyheptanoic acid side chain | Forms the pharmacologically active portion of the Atorvastatin molecule. rsc.org |
Precursor for Other Statin Derivatives (e.g., Fluvastatin, Rosuvastatin (B1679574), Itavastatin)
While ethyl (R)-4-cyano-3-hydroxybutanoate is pivotal for Atorvastatin, its role as a direct precursor for other major statins like Fluvastatin, Rosuvastatin, and Itavastatin (Pitavastatin) is not established. These statins are typically synthesized using different chiral building blocks and alternative synthetic strategies.
Fluvastatin: The synthesis of Fluvastatin often involves an aldol-like condensation reaction. Key steps include the reaction of an aldehyde with diketene (B1670635) in the presence of a chiral catalyst or the condensation between an indole-derived propenal and tert-butyl acetoacetate (B1235776) to form the characteristic side chain. nih.govresearchgate.net
Rosuvastatin: The construction of Rosuvastatin's side chain commonly employs methods like the Wittig reaction or Julia-Kocienski olefination to couple the pyrimidine (B1678525) heterocyclic core with a separate chiral side-chain precursor. researchgate.netresearchgate.net This precursor is often an aldehyde derived from different chiral sources, such as L-malic acid or via asymmetric reactions like the Keck enantioselective allylation. researchgate.netgoogleapis.com
Itavastatin (Pitavastatin): The synthesis of Itavastatin also frequently relies on olefination reactions, such as the Wittig or Julia-Kocienski methods. researchgate.netderpharmachemica.com These reactions connect the quinoline (B57606) core of the molecule with a lactonized chiral side-chain precursor to form the final structure. researchgate.net
Precursor to L-Carnitine and its Derivatives
Beyond its application in statin synthesis, (R)-4-cyano-3-hydroxybutyric acid and its esters are valuable precursors for the synthesis of L-Carnitine. L-Carnitine is a vital compound involved in fatty acid metabolism, functioning as a transporter of long-chain fatty acids into the mitochondria for energy production.
Synthetic Routes from (R)-4-Cyano-3-hydroxybutyric Acid Esters
A key synthetic route to L-Carnitine begins with an ester of (R)-4-cyano-3-hydroxybutyric acid. This method provides a stereochemically defined pathway to the desired (R)-enantiomer of carnitine. The synthesis capitalizes on the existing chirality of the starting material, avoiding the need for costly resolution steps later in the process. The ester serves as a versatile starting point for the necessary chemical transformations required to introduce the trimethylammonium group and convert the cyano function into the carboxylic acid moiety of L-Carnitine. researchgate.net
Formation of 4-Cyano-3-hydroxybutanoyl Hydrazides as Intermediates
In a crucial step of the L-Carnitine synthesis pathway, the (R)-4-cyano-3-hydroxybutyric acid ester is treated with hydrazine (B178648) (N₂H₄). This reaction converts the ester group into a stable and often crystalline acyl hydrazide, specifically (R)-4-cyano-3-hydroxybutanoyl hydrazide. researchgate.net The formation of this solid hydrazide intermediate is advantageous as it can be easily purified by crystallization, which helps to ensure the high purity of the subsequent products in the synthetic sequence. This stable intermediate is then poised for the next key transformation.
Curtius Rearrangement in L-Carnitine Pathway
The 4-cyano-3-hydroxybutanoyl hydrazide intermediate is a perfect substrate for the Curtius rearrangement, a powerful reaction for converting carboxylic acid derivatives into primary amines. researchgate.net The process involves two main steps:
Azide (B81097) Formation: The acyl hydrazide is reacted with nitrous acid (generated from sodium nitrite (B80452) and an acid) to form an acyl azide.
Rearrangement: Upon gentle heating, the acyl azide undergoes the Curtius rearrangement. It loses a molecule of nitrogen gas (N₂) and rearranges to form an isocyanate intermediate.
This isocyanate is not isolated but is trapped by a suitable nucleophile. In the context of L-Carnitine synthesis, this rearrangement is the key step to converting the C1 carboxyl-derived functional group into the C4 amino group precursor, which is then further elaborated to complete the synthesis of L-Carnitine. The reaction proceeds with full retention of the stereochemistry at the C-3 hydroxyl center. researchgate.net
| Step | Reactant | Key Transformation | Product |
|---|---|---|---|
| 1 | (R)-4-Cyano-3-hydroxybutyric acid ester | Reaction with hydrazine | (R)-4-Cyano-3-hydroxybutanoyl hydrazide |
| 2 | (R)-4-Cyano-3-hydroxybutanoyl hydrazide | Reaction with nitrous acid | Acyl azide intermediate |
| 3 | Acyl azide intermediate | Thermal rearrangement (Curtius) | Isocyanate intermediate |
| 4 | Isocyanate intermediate | Further elaboration (e.g., hydrolysis, alkylation) | L-Carnitine |
| Compound Name |
|---|
| 4-Cyano-3-hydroxybutanoic acid |
| Atorvastatin |
| Fluvastatin |
| Rosuvastatin |
| Itavastatin (Pitavastatin) |
| L-Carnitine |
| Ethyl (R)-4-cyano-3-hydroxybutanoate |
| (R)-4-Cyano-3-hydroxybutyric acid esters |
| 4-Cyano-3-hydroxybutanoyl hydrazides |
| HMG-CoA reductase |
| L-malic acid |
| (S)-3-chloro-1,2-propanediol |
| tert-butyl acetoacetate |
| Hydrazine |
| Nitrous acid |
| Isocyanate |
Precursor to (R)-4-Amino-3-hydroxybutanoic Acid (GABOB)
This compound and its derivatives, particularly the ethyl ester, serve as pivotal chiral synthons in the stereoselective synthesis of (R)-4-Amino-3-hydroxybutanoic acid, commonly known as GABOB. researchgate.net GABOB is a gamma-aminobutyric acid (GABA) analogue that acts as a modulator for GABA receptors. caymanchem.com The synthesis leverages the existing stereocenter in the cyanohydrin structure to produce the enantiomerically pure target molecule.
A key synthetic strategy involves the conversion of an (R)-4-cyano-3-hydroxybutyric acid ester into an acyl hydrazide through treatment with hydrazine. This crystalline hydrazide intermediate can then undergo a Curtius rearrangement. This rearrangement converts the acyl hydrazide into an isocyanate, which is subsequently hydrolyzed to yield (R)-4-amino-3-hydroxybutyronitrile. This aminonitrile is a direct precursor that can be hydrolyzed to afford the final product, (R)-4-amino-3-hydroxybutanoic acid (GABOB). researchgate.net This multi-step process effectively transforms the carboxyl group into an amino group while retaining the critical stereochemistry at the hydroxyl-bearing carbon.
Table 1: Synthetic Intermediates and Reactions for GABOB Synthesis
| Starting Material/Intermediate | Reagent/Reaction Type | Product | Purpose in Synthesis | Reference |
|---|---|---|---|---|
| (R)-4-cyano-3-hydroxybutyric acid ester | Hydrazine | Acyl hydrazide | Formation of a stable, crystalline intermediate | researchgate.net |
| Acyl hydrazide | Curtius rearrangement | Isocyanate / (R)-4-amino-3-hydroxybutyronitrile | Conversion of ester to amino group precursor | researchgate.net |
Synthesis of Other Pharmaceutically Relevant Chiral Intermediates
The utility of this compound as a chiral building block extends to the synthesis of several other key pharmaceutical intermediates, most notably for the cholesterol-lowering drug Atorvastatin. researchgate.netnih.gov Ethyl (R)-4-cyano-3-hydroxybutyrate is a well-established critical intermediate for constructing the chiral side chain of Atorvastatin, a potent inhibitor of HMG-CoA reductase. researchgate.netresearchgate.netresearchgate.net
Various synthetic routes, employing both chemical and biocatalytic methods, have been developed to produce this intermediate with high enantiomeric purity. One prominent biocatalytic process involves the use of a halohydrin dehalogenase enzyme. nih.gov In this chemoenzymatic sequence, ethyl (S)-4-chloro-3-hydroxybutyrate is treated with sodium cyanide in the presence of the enzyme. The halohydrin dehalogenase facilitates the nucleophilic substitution of the chloride with a cyanide group, proceeding with an inversion of stereochemistry to yield the desired ethyl (R)-4-cyano-3-hydroxybutyrate. nih.gov This enzymatic approach is valued for its high stereoselectivity and operation under mild reaction conditions.
Chemical synthesis pathways have also been optimized for large-scale production. google.com A common method starts with (S)-(-)-4-chloro-3-hydroxybutyrate, which is first cyclized under basic conditions to form ethyl 3,4-epoxybutyrate. This epoxide is then subjected to a ring-opening reaction using a cyanide reagent (e.g., sodium or potassium cyanide) in an acidic environment. This reaction selectively opens the epoxide ring to install the cyano group, yielding the final (R)-(-)-4-cyano-3-hydroxybutyrate product with high purity and yield. google.com Beyond Atorvastatin, derivatives of this compound are also employed as synthons for the production of L-carnitine, a compound involved in fatty acid metabolism. researchgate.net
Table 2: Applications in the Synthesis of Chiral Pharmaceutical Intermediates
| Target Molecule/Drug Class | Key Intermediate | Synthesis Method | Key Features | Reference(s) |
|---|---|---|---|---|
| Atorvastatin (Cholesterol-lowering agent) | Ethyl (R)-4-cyano-3-hydroxybutyrate | Biocatalytic (Halohydrin dehalogenase) | Stereochemical inversion from (S)-chloro precursor; high enantioselectivity. | nih.gov |
| Atorvastatin (Cholesterol-lowering agent) | Ethyl (R)-4-cyano-3-hydroxybutyrate | Chemical Synthesis | Epoxidation of a chlorohydrin followed by cyanide-mediated ring-opening. | google.com |
Biochemical Transformations and Metabolic Context of 4 Cyano 3 Hydroxybutanoic Acid
Enzymatic Reactivity and Substrate Specificity of 4-Cyano-3-hydroxybutanoic Acid
The enzymatic interactions of this compound are primarily centered on its synthesis and modification by specific enzyme classes. These biocatalytic methods offer significant advantages over traditional chemical synthesis, particularly in achieving high optical purity.
Halohydrin dehalogenases (HHDHs) are pivotal enzymes in the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, the ethyl ester of this compound. nih.govcore.ac.uk Rather than using this compound as a substrate, the most significant interaction is the enzyme's catalytic role in its formation from a precursor molecule. google.com The process typically involves the conversion of ethyl (S)-4-chloro-3-hydroxybutanoate to ethyl (R)-4-cyano-3-hydroxybutyrate. google.compatsnap.com This reaction is a two-step process catalyzed by a single HHDH enzyme: an initial dehalogenation to form an epoxide intermediate, followed by a cyanide-dependent ring-opening of the epoxide. patsnap.comgoogle.com
A novel halohydrin dehalogenase, HHDH-PL, from Parvibaculum lavamentivorans DS-1, has been identified and shown to have high activity toward ethyl (S)-4-chloro-3-hydroxybutanoate. researchgate.net The use of whole-cell catalysis with this enzyme has been successfully applied to synthesize ethyl (R)-4-cyano-3-hydroxybutyrate at high concentrations. researchgate.net Furthermore, engineered HHDH enzymes have been developed to enhance stability and catalytic activity for industrial-scale production. google.com These enzymatic methods are noted for their mild reaction conditions, high conversion rates (up to 98.8%-99.4%), and the high optical purity of the resulting product, making them suitable for industrial application. patsnap.comresearchgate.net
Table 1: Examples of Halohydrin Dehalogenase in the Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate
| Enzyme/System | Substrate | Product | Key Findings |
| HHDH-PL from Parvibaculum lavamentivorans DS-1 | Ethyl (S)-4-chloro-3-hydroxybutanoate | Ethyl (R)-4-cyano-3-hydroxybutyrate | Achieved 95% conversion and 85% yield with a substrate concentration of 200 g/L. researchgate.net |
| Immobilized Halohydrin Dehalogenases | Ethyl (S)-4-chloro-3-hydroxybutanoate | Ethyl (R)-4-cyano-3-hydroxybutanoate | Immobilization on resin allows for enzyme recycling, improved stability, and high conversion rates (98.8%-99.4%). patsnap.comresearchgate.net |
| Engineered HheC Mutant | Ethyl (S)-4-chloro-3-hydroxybutyrate | Ethyl (R)-4-cyano-3-hydroxybutyrate | Enzyme engineering was used to improve cyanolysis activity and stability for process requirements. google.com |
Nitrilase enzymes (EC 3.5.5.1) directly catalyze the hydrolysis of nitrile-containing compounds to their corresponding carboxylic acids and ammonia. nih.gov In the context of this compound, nitrilases interact with its ethyl ester, ethyl 4-cyano-3-hydroxybutyrate, to hydrolyze the terminal cyano group. nih.gov This enzymatic activity is a key step in specific biotransformation pathways.
The nitrilase family of enzymes is diverse, with different types showing specificity towards aliphatic, aromatic, or arylacetonitrile substrates. researchgate.net A notable example of this interaction is the (R)-enantioselective hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyrate by whole cells of Rhodococcus erythropolis, which possess nitrilase activity. researchgate.net This bioconversion specifically targets the (R)-enantiomer to produce a valuable chiral acid. researchgate.netgoogle.com Recombinant nitrilases have also been employed for these transformations; for instance, a nitrilase from Arabidopsis thaliana expressed in E. coli was used to develop an enzymatic method for synthesizing ethyl (R)-3-hydroxyglutarate from ethyl (R)-4-cyano-3-hydroxybutyrate. core.ac.uk
The mechanism of nitrilase action involves a catalytic triad (B1167595) of glutamate, lysine, and cysteine residues. nih.govcore.ac.uk The cysteine residue initiates a nucleophilic attack on the carbon atom of the nitrile group, leading to hydrolysis. nih.gov
Biotransformation Pathways Involving this compound
The ethyl ester of this compound serves as a substrate in several significant biotransformation pathways, leading to the synthesis of other important chiral intermediates for the pharmaceutical industry.
A novel biosynthetic pathway has been developed for the production of (R)-ethyl-3-hydroxyglutarate from racemic ethyl 4-cyano-3-hydroxybutyrate. researchgate.net This biotransformation is achieved using whole cells of the bacterium Rhodococcus erythropolis ZJB-0910. researchgate.netgoogle.com The bacterium exhibits (R)-enantioselective hydrolysis of the nitrile group, converting (R)-ethyl 4-cyano-3-hydroxybutyrate into (R)-ethyl-3-hydroxyglutarate while leaving the (S)-enantiomer largely unreacted. researchgate.net This process is highly selective, affording the product with an enantiomeric excess (ee) greater than 99%. researchgate.netgoogle.com
The reaction has been optimized for various parameters to maximize efficiency. Under these optimized conditions, a significant yield of the desired product can be obtained, demonstrating a viable biocatalytic route to this valuable rosuvastatin (B1679574) precursor. researchgate.net
Table 2: Biotransformation of Ethyl 4-cyano-3-hydroxybutyrate to (R)-Ethyl-3-hydroxyglutarate
| Biocatalyst | Substrate | Product | Optimal pH | Optimal Temp. | Yield | Enantiomeric Excess (ee) |
| Whole cells of Rhodococcus erythropolis ZJB-0910 | Racemic ethyl 4-cyano-3-hydroxybutyrate (20 mM) | (R)-ethyl-3-hydroxyglutarate | 7.5 | 30°C | 46.2% | >99% |
Data sourced from Dong et al., 2010. researchgate.net
The microbial catabolism of nitriles can proceed via two distinct enzymatic pathways. nih.gov The first involves a nitrilase that directly hydrolyzes a nitrile to a carboxylic acid and ammonia. nih.gov The second pathway utilizes a nitrile hydratase to convert the nitrile into an amide, which is then hydrolyzed to the carboxylic acid by an amidase. nih.govresearchgate.net
Microbial Metabolism and Engineered Biosynthesis Systems
The synthesis and transformation of this compound and its derivatives are prime examples of the application of microbial metabolism and engineered biosynthetic systems. researchgate.net Whole microbial cells and isolated or recombinant enzymes are utilized to create efficient and highly selective catalytic processes. google.com
Microorganisms such as Rhodococcus erythropolis, Parvibaculum lavamentivorans, and recombinant Escherichia coli have been employed as whole-cell biocatalysts. core.ac.ukresearchgate.netresearchgate.net These systems are advantageous as they eliminate the need for costly enzyme purification. For instance, R. erythropolis is used for the stereoselective hydrolysis of ethyl 4-cyano-3-hydroxybutyrate, while P. lavamentivorans is used in the synthesis of this compound. researchgate.netresearchgate.net
Engineered biosynthesis systems often involve multi-enzyme cascades in a "one-pot" process. A prominent example is the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, which can start from ethyl 4-chloro-3-oxobutanoate. google.com This substrate is first asymmetrically reduced by a ketoreductase to form ethyl (S)-4-chloro-3-hydroxybutyrate. Subsequently, a recombinant halohydrin dehalogenase is added to the same reaction vessel to catalyze the conversion to the final product. google.com Protein engineering has also been applied to improve the properties of key enzymes, such as the development of HheC mutants with enhanced stability and activity for industrial applications. google.com
Table 3: Examples of Microbial and Engineered Systems
| System Type | Organism / Enzyme | Process | Target Compound |
| Whole-Cell Biocatalyst | Rhodococcus erythropolis ZJB-0910 | (R)-enantioselective hydrolysis of a nitrile | (R)-Ethyl-3-hydroxyglutarate researchgate.net |
| Whole-Cell Biocatalyst | Parvibaculum lavamentivorans DS-1 | Synthesis via halohydrin dehalogenase activity | Ethyl (R)-4-cyano-3-hydroxybutyrate researchgate.net |
| Recombinant Microorganism | E. coli expressing A. thaliana nitrilase | Nitrile hydrolysis | Ethyl (R)-3-hydroxyglutarate core.ac.uk |
| Engineered Enzyme | Engineered Halohydrin Dehalogenase (HheC) | Cyanolysis for improved stability and activity | Ethyl (R)-4-cyano-3-hydroxybutyrate google.com |
| Multi-Enzyme Cascade | Recombinant ketoreductase and halohydrin dehalogenase | Asymmetric reduction followed by cyanation | Ethyl (R)-4-cyano-3-hydroxybutyrate |
Microorganisms Utilized in Biotransformations (e.g., Rhodococcus boritolerans, Brevibacterium sp. R 312)
Microorganisms, particularly those from the genera Rhodococcus and Brevibacterium, are well-documented for their robust nitrile-metabolizing capabilities, making them prime candidates for the biotransformation of compounds like this compound. acs.org These bacteria possess a sophisticated enzymatic system, primarily composed of nitrile hydratases and amidases, that can convert nitriles to their corresponding amides and carboxylic acids. acs.orgnih.gov
Rhodococcus species are renowned for their broad substrate range in nitrile biotransformations. nih.gov For instance, various Rhodococcus strains have been shown to hydrolyze a wide array of nitriles, including those with additional functional groups. acs.orgnih.gov While specific studies on Rhodococcus boritolerans and this compound are not extensively detailed in the available literature, the known catalytic activities of Rhodococcus nitrile hydratases suggest a strong potential for the hydration of the cyano group in this molecule. Research on Rhodococcus rhodochrous has demonstrated the conversion of various hydroxy nitriles to lactones, indicating the enzymes' ability to handle substrates with hydroxyl functionalities. acs.org The substrate profile of the cobalt-containing nitrile hydratase from Rhodococcus rhodochrous ATCC BAA 870 has been extensively evaluated, showing activity against a wide range of aromatic and aliphatic nitriles. mdpi.comresearchgate.net The conversion is influenced by factors such as steric hindrance around the cyano group and the presence of electron-donating groups. researchgate.net
Brevibacterium sp. R 312 is another key microorganism in the field of nitrile biotransformation. Its nitrile hydratase is known for its wide substrate spectrum, capable of hydrating various aliphatic nitriles. nih.gov The enzyme's activity is influenced by the structural properties of the substrate. researchgate.net The amidase from Brevibacterium sp. R 312 also exhibits a broad substrate range and can hydrolyze a variety of amides to their corresponding carboxylic acids. nih.govresearchgate.net This amidase also displays acyltransferase activity, further expanding its synthetic potential. researchgate.net The genetic coupling of nitrile hydratase and amidase genes in this strain suggests a coordinated system for nitrile metabolism.
The table below summarizes the key enzymes from these microorganisms and their general substrate specificities, which are relevant to the biotransformation of functionalized nitriles.
| Microorganism | Enzyme | General Substrate Scope | Relevant Findings |
| Rhodococcus species | Nitrile Hydratase | Wide range of aliphatic and aromatic nitriles, including functionalized nitriles. acs.orgnih.gov | Activity on hydroxy nitriles has been demonstrated, leading to the formation of lactones. acs.org Substrate size and electronic effects influence conversion rates. researchgate.net |
| Amidase | Broad specificity for aliphatic and aromatic amides. nih.gov | Often works in tandem with nitrile hydratase for complete conversion to carboxylic acids. nih.gov | |
| Brevibacterium sp. R 312 | Nitrile Hydratase | Active towards various aliphatic nitriles. nih.gov | The enzyme has been purified and characterized, showing a broad absorption in the visible range. nih.gov |
| Amidase | Wide spectrum, hydrolyzing many amides to their corresponding acids. nih.govresearchgate.net | Exhibits acyltransferase activity. researchgate.net |
Development of Metabolic Pathways for Hydroxyacids
The biosynthesis of hydroxyacids, such as this compound, through metabolic engineering has garnered significant interest. This approach involves the design and construction of novel metabolic pathways in host organisms like Escherichia coli to produce desired chemicals from simple carbon sources. nih.govunl.educore.ac.uk
The general strategy for producing hydroxyacids often involves redirecting central metabolic intermediates towards the target molecule. For instance, pathways for the production of (R)-3-hydroxybutyric acid in E. coli have been successfully established by introducing genes from the polyhydroxyalkanoate (PHA) biosynthesis pathway of Ralstonia eutropha. nih.govnih.gov This typically involves a β-ketothiolase, an acetoacetyl-CoA reductase, and a thioesterase to release the free acid. nih.govnih.gov
For the synthesis of β-hydroxyacids, non-canonical metabolic routes are also being explored. One such pathway involves shunting mitochondrial acetoacetate (B1235776) into the cytosol, where it can be converted to acetyl-CoA for fatty acid synthesis, demonstrating the flexibility of cellular metabolism. nih.govbiorxiv.org
The production of 2,4-dihydroxybutyric acid from ethylene (B1197577) glycol in E. coli has been achieved through a synthetic metabolic pathway, showcasing the potential to utilize non-traditional feedstocks. nih.gov This highlights the possibility of designing a pathway for this compound by identifying and assembling the necessary enzymatic steps from various organisms. A hypothetical pathway could involve the condensation of a C2 and a C3 precursor, followed by reduction and functional group manipulations.
The table below outlines some engineered metabolic pathways for the production of different hydroxyacids, illustrating the common principles and enzymatic steps involved.
| Target Hydroxyacid | Host Organism | Key Enzymes Introduced/Engineered | Precursor(s) |
| (R)-3-Hydroxybutyric acid | Escherichia coli | β-ketothiolase (PhaA), Acetoacetyl-CoA reductase (PhaB), PHA synthase (PhaC), PHA depolymerase. nih.govnih.gov | Glucose |
| Hydroxy fatty acids | Escherichia coli | Acetyl-CoA carboxylase (ACCase), Acyl-CoA thioesterase ('TesA), Fatty acid hydroxylase (CYP102A1). unl.eduresearchgate.net | Glucose |
| 2,4-Dihydroxybutyric acid | Escherichia coli | Ethylene glycol dehydrogenase, D-threose aldolase, D-threose dehydrogenase, D-threono-1,4-lactonase, D-threonate dehydratase, 2-oxo-4-hydroxybutyrate reductase. nih.gov | Ethylene glycol |
Substrate Promiscuity in Metabolic Pathway Design
Substrate promiscuity, the ability of an enzyme to catalyze reactions on non-native substrates, is a cornerstone of metabolic pathway design and a key driver of enzyme evolution. core.ac.uk This inherent flexibility of enzymes can be exploited to create novel biosynthetic routes for compounds that are not naturally produced by the host organism. core.ac.uk
In the context of this compound, the promiscuous activity of nitrile hydratases and amidases is of particular importance. While these enzymes have preferred substrates, they often exhibit activity towards a broader range of molecules, albeit sometimes at lower efficiencies. acs.orgbiorxiv.org For example, amidases from the amidase signature (AS) family are known for their promiscuous activity in micropollutant biotransformations. acs.orgbiorxiv.org Machine learning models have been employed to identify chemical and amino acid features that are associated with the promiscuous activities of these enzymes. acs.orgbiorxiv.org
The nitrile hydratase from Rhodococcus rhodochrous ATCC BAA 870 has been shown to accept a wide variety of nitrile-containing compounds, demonstrating its promiscuous nature. mdpi.comresearchgate.net This suggests that it could potentially hydrate (B1144303) the cyano group of this compound. Similarly, the wide-spectrum amidase from Brevibacterium sp. R 312, which can hydrolyze numerous amides, could potentially act on the corresponding amide of this compound. researchgate.net
Exploiting substrate promiscuity is a powerful strategy in metabolic engineering. It allows for the use of a single enzyme for multiple steps or for the conversion of a non-natural intermediate. For instance, a promiscuous pathway normally used for polyhydroxyalkanoate synthesis has been exploited to produce a wide range of hydroxyacid products. core.ac.uk This highlights how the inherent promiscuity of enzymes can be a critical component in the design and construction of novel metabolic pathways. core.ac.uk
The table below provides examples of how substrate promiscuity has been leveraged in biocatalysis and metabolic engineering.
| Enzyme/Enzyme Family | Promiscuous Activity | Application in Biocatalysis/Metabolic Engineering |
| Amidase Signature (AS) Enzymes | Hydrolysis of a wide range of structurally diverse amides, including micropollutants. acs.orgbiorxiv.org | Development of bioremediation strategies and synthesis of novel carboxylic acids. |
| Rhodococcus rhodochrous Nitrile Hydratase | Hydration of a broad spectrum of aromatic and aliphatic nitriles. mdpi.comresearchgate.net | Biocatalytic production of various amides from corresponding nitriles. |
| Polyhydroxyalkanoate (PHA) Synthesis Enzymes | Utilization of various CoA-thioesters as substrates. core.ac.uk | Production of a diverse range of hydroxyacids by channeling different precursors into the pathway. core.ac.uk |
| Esterases | Promiscuous amidase activity. nih.gov | Potential for developing novel amidases for synthetic applications through enzyme engineering. |
Analytical and Characterization Techniques in Research on 4 Cyano 3 Hydroxybutanoic Acid
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are fundamental in verifying the molecular structure of newly synthesized compounds. For 4-cyano-3-hydroxybutanoic acid and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) are the primary tools for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely available in the reviewed literature, the analysis of its closely related derivative, ethyl (R)-4-cyano-3-hydroxybutyrate, offers valuable insight into the expected signals. researchgate.net
¹H NMR Spectroscopy: In the proton NMR spectrum, distinct signals are expected for the protons at each position of the molecule. The chemical shifts are influenced by the neighboring functional groups. For instance, the proton on the carbon bearing the hydroxyl group (C3) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons at C2 and C4 would also exhibit complex splitting patterns.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. Key signals would include those for the carboxylic acid carbon, the nitrile carbon, the carbon bearing the hydroxyl group, and the methylene carbons. The chemical shifts of these carbons are characteristic of their chemical environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| C1 (-COOH) | 10-12 (broad s) | 170-180 |
| C2 (-CH₂) | 2.5-2.8 (m) | 40-45 |
| C3 (-CHOH) | 4.0-4.5 (m) | 65-70 |
| C4 (-CH₂CN) | 2.6-2.9 (m) | 20-25 |
| -CN | - | 115-125 |
Note: These are estimated values based on standard chemical shift tables and data for analogous compounds. Actual values may vary depending on the solvent and other experimental conditions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, ESI-MS is employed to confirm the successful synthesis of the target molecule by identifying its molecular ion peak. researchgate.net In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.
Table 2: ESI-MS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M-H]⁻ | 128.0353 | Typically reported in experimental data |
| [M+Na]⁺ | 152.0324 | Typically reported in experimental data |
Note: The observed m/z values would be determined experimentally.
Chromatographic and Other Methods for Purity and Isomer Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.
Determination of Enantiomeric Excess (ee)
The synthesis of a specific enantiomer of this compound requires methods to determine the enantiomeric excess (ee) of the product. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for the quantification of each. The choice of the chiral column and the mobile phase is critical for achieving good separation.
Optical Rotation Measurements
Optical rotation is a physical property of chiral compounds that can be used to distinguish between enantiomers. The specific rotation, [α], is a standardized measure of this property. The (R) and (S) enantiomers of a chiral compound will rotate plane-polarized light to an equal but opposite extent. While the specific rotation for the enantiomers of this compound is not readily found in the literature, data for the corresponding ethyl esters are available and provide a reference. For example, ethyl (R)-4-cyano-3-hydroxybutyrate has a reported negative specific rotation. researchgate.net
Table 3: Optical Rotation Data for Enantiomers of a Related Compound
| Compound | Enantiomer | Specific Rotation [α]D (c, solvent) |
| Ethyl 4-cyano-3-hydroxybutyrate | (R) | Negative values reported researchgate.net |
| Ethyl 4-cyano-3-hydroxybutyrate | (S) | Positive values expected |
Note: The sign and magnitude of the optical rotation are specific to the compound, concentration, solvent, and temperature.
Q & A
Q. What synthetic methodologies are recommended for 4-cyano-3-hydroxybutanoic acid, and how can side reactions be minimized?
The synthesis of this compound can be approached via β-hydroxy nitrile intermediates. For example, derivatives of this compound are synthesized in multi-step pathways involving spirocyclic indene intermediates and subsequent functionalization (e.g., cyano group introduction via nucleophilic substitution). Key steps include protecting the hydroxyl group to prevent undesired side reactions during nitrile formation. Reaction optimization under inert atmospheres (N₂/Ar) and low temperatures (0–5°C) is critical to minimize hydrolysis of the nitrile group. Post-synthesis purification via recrystallization or preparative HPLC ensures high purity .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
Chiral chromatography (e.g., using Chiralpak® columns) or nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. For example, (S)-4-chloro-3-hydroxybutanoic acid (a structurally similar compound) was characterized using polarimetry and X-ray crystallography to confirm its absolute configuration . Circular dichroism (CD) spectroscopy is also effective for correlating optical activity with stereochemistry.
Q. What are the recommended storage conditions to ensure the stability of this compound?
Store the compound in a dry, inert environment at 2–8°C to prevent hydrolysis of the nitrile and hydroxyl groups. Use amber glass vials to avoid photodegradation. Stability studies on analogous β-hydroxy acids (e.g., 4-hydroxybutyric acid) indicate that moisture and elevated temperatures accelerate decomposition .
Advanced Research Questions
Q. How can computational chemistry (e.g., QSPR) predict the physicochemical properties of this compound?
Quantitative Structure-Property Relationship (QSPR) models, combined with quantum chemical calculations (e.g., DFT), can predict solubility, pKa, and reactivity. For β-hydroxy acids like (R)-3-hydroxybutanoic acid, QSPR studies have successfully correlated molecular descriptors (e.g., dipole moment, H-bond donor capacity) with experimental data . Apply these methods to estimate the acidity of the hydroxyl group (pKa ~2.8–3.2) and the nitrile’s electrophilicity.
Q. How should researchers address contradictory spectral data (e.g., NMR shifts) for this compound derivatives?
Contradictions in NMR data often arise from solvent effects, tautomerism, or impurities. For example, in 4-(2-fluorophenyl)-4-oxobutanoic acid, fluorine’s electronegativity caused unexpected deshielding in adjacent protons. Use deuterated solvents (DMSO-d₆, CDCl₃) and 2D NMR (COSY, HSQC) to resolve ambiguities. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy .
Q. What experimental designs are optimal for studying the enzyme-catalyzed transformation of this compound?
Use kinetic assays (e.g., stopped-flow spectrophotometry) with purified enzymes (e.g., hydroxynitrile lyases) to monitor nitrile hydrolysis. Control pH (5.5–7.0) and temperature (25–37°C) to mimic physiological conditions. For inhibition studies, employ Michaelis-Menten kinetics and compare and values with structurally related substrates like 3-oxobutanoic acid .
Q. How can researchers mitigate safety risks during large-scale synthesis of this compound?
Follow OSHA/GHS guidelines for nitriles and corrosive substances. Use fume hoods with HEPA filters to avoid inhalation of cyanide-containing vapors. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. For spill management, neutralize with sodium hypochlorite (NaClO) to degrade cyanide species .
Methodological Notes
- Data Analysis : Use statistical tools (e.g., ANOVA, PCA) to validate reproducibility, as outlined in evidence on pharmaceutical standards .
- Contradictory Evidence : Cross-reference patent-derived synthesis routes (e.g., spirocyclic intermediates in ) with peer-reviewed journals to resolve discrepancies in reaction yields.
- Ethical Compliance : Adhere to guidelines for handling hazardous intermediates (e.g., cyanides) as per safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
